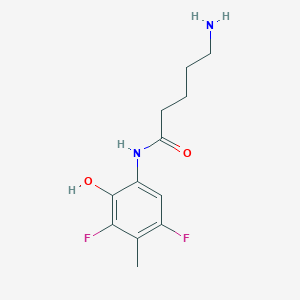
5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide is an organic compound that features a unique combination of functional groups, including an amino group, difluoro substituents, a hydroxy group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,5-difluoro-2-hydroxy-4-methylbenzoic acid.
Amidation Reaction: The benzoic acid derivative undergoes an amidation reaction with 5-aminopentanoic acid under dehydrating conditions to form the desired pentanamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3,5-difluoro-2-oxo-4-methylphenylpentanamide.
Reduction: Formation of 5-amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide involves its interaction with specific molecular targets. The difluoro and hydroxy groups can form hydrogen bonds and electrostatic interactions with target proteins, while the amino group can participate in covalent bonding or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-N-(3,5-difluoro-2-hydroxyphenyl)pentanamide: Lacks the methyl group, which may affect its binding affinity and specificity.
5-Amino-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)pentanamide: The chlorine substituents may alter the compound’s reactivity and biological activity.
5-Amino-N-(3,5-difluoro-2-methoxy-4-methylphenyl)pentanamide: The methoxy group can influence the compound’s solubility and interaction with molecular targets.
Uniqueness
5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and hydroxy groups enhances its potential for forming diverse interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
89969-25-5 |
|---|---|
Molecular Formula |
C12H16F2N2O2 |
Molecular Weight |
258.26 g/mol |
IUPAC Name |
5-amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H16F2N2O2/c1-7-8(13)6-9(12(18)11(7)14)16-10(17)4-2-3-5-15/h6,18H,2-5,15H2,1H3,(H,16,17) |
InChI Key |
PTJKVTFUEGSJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1F)O)NC(=O)CCCCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


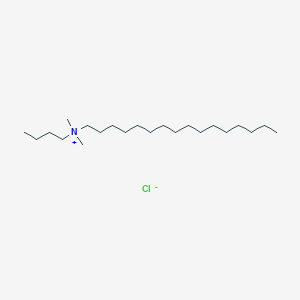
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
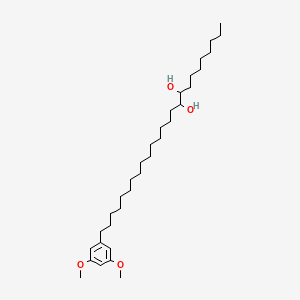
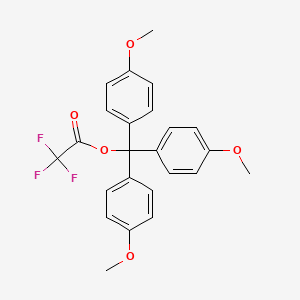
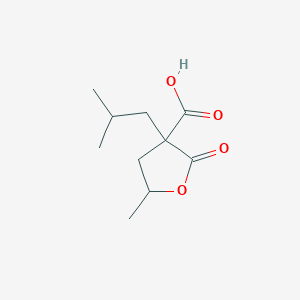
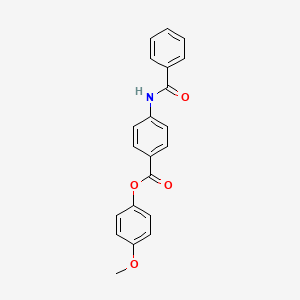

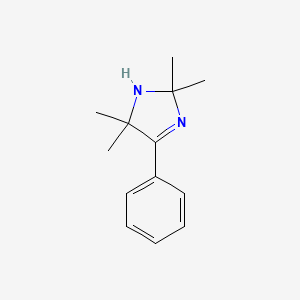


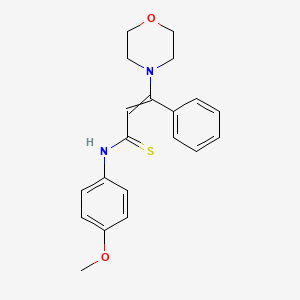
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
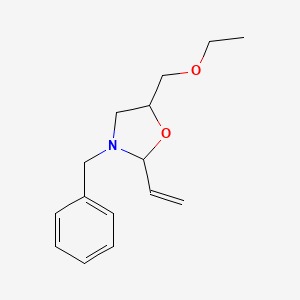
phenylsilane](/img/structure/B14376198.png)
